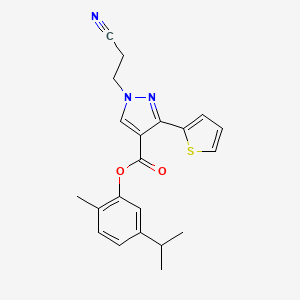![molecular formula C22H26O3 B5085132 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of allylphenol ethers. It is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it has been suggested that it may exert its pharmacological effects through the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to reduce pain in animal models of inflammation. Furthermore, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene in lab experiments include its potential pharmacological properties and its synthetic nature, which allows for consistent and reproducible results. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for the study of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene. These include further studies on its mechanism of action, potential side effects, and toxicity. Additionally, it could be studied for its potential use in the treatment of various inflammatory and cancer-related diseases. Furthermore, it could be studied for its potential use as an antioxidant and in the prevention of oxidative damage.
Métodos De Síntesis
The synthesis of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allylbromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-(2-allylphenoxy)propyl bromide in the presence of a base such as sodium hydride to yield the final product.
Aplicaciones Científicas De Investigación
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene has been widely used in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, and antioxidant effects. Additionally, it has been shown to have potential anticancer activity.
Propiedades
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-9-18-13-14-21(22(17-18)23-3)25-16-8-15-24-20-12-7-6-11-19(20)10-5-2/h4-7,11-14,17H,1-2,8-10,15-16H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKMHCXITUUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)